2-(Aminomethyl)-6-methoxyphenol

Overview

Description

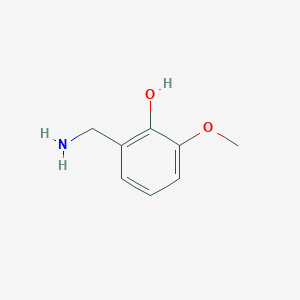

2-(Aminomethyl)-6-methoxyphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an aminomethyl group (-CH2NH2) at the 2-position and a methoxy group (-OCH3) at the 6-position

Preparation Methods

Reductive Amination of 2-Hydroxy-6-Methoxybenzaldehyde

Reductive amination is a widely adopted method for introducing aminomethyl groups into phenolic frameworks. The process involves the condensation of 2-hydroxy-6-methoxybenzaldehyde with methylamine, followed by catalytic hydrogenation to reduce the intermediate imine.

Reaction Conditions and Optimization

-

Aldehyde precursor : 2-Hydroxy-6-methoxybenzaldehyde (10 mmol) dissolved in anhydrous ethanol.

-

Amine source : Methylamine hydrochloride (12 mmol) and triethylamine (15 mmol) as a base.

-

Reduction : 10% palladium on charcoal (0.5 g) under hydrogen gas (1 atm) at 70°C for 4 hours .

-

Workup : Filtration of the catalyst, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 85–92% .

Key advantages : High selectivity, minimal byproducts, and compatibility with scale-up.

The Mannich reaction enables the direct introduction of an aminomethyl group via a three-component condensation involving formaldehyde, an amine, and a phenolic substrate.

Procedure

-

Substrate preparation : Vanillin (2-methoxy-4-hydroxybenzaldehyde) is brominated at the 6-position using N-bromosuccinimide (NBS) in acetic acid .

-

Mannich step : The brominated vanillin (5 mmol) reacts with formaldehyde (10 mmol) and methylamine (6 mmol) in ethanol under reflux (78°C) for 6 hours .

-

Isolation : The product is extracted with tert-butyl methyl ether, washed with sodium bisulfite, and crystallized from ethyl acetate/hexane .

Yield : 65–75% .

Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Cyanohydrin Intermediate Reduction

This method leverages cyanohydrin formation followed by reduction to install the aminomethyl group.

Synthetic Pathway

-

Cyanohydrin synthesis : 2-Hydroxy-6-methoxybenzaldehyde reacts with sodium cyanide (1.2 eq) in methanol at 0°C, yielding the cyanohydrin intermediate .

-

Reduction : The cyanohydrin is hydrogenated using Ra-Ni (Raney nickel) in ethanol under 3 atm H₂ at 50°C for 3 hours .

-

Acidification : The free amine is converted to its hydrochloride salt using concentrated HCl.

Yield : 78–84% .

Critical parameters : Temperature control during cyanide addition to prevent polymerization.

Catalytic Hydrodebromination of 2-Bromo-6-Methoxyphenol

A two-step approach involving bromination followed by catalytic hydrodebromination introduces the aminomethyl group.

Steps

-

Bromination : 2-Methoxyphenol is treated with bromine in acetic acid to yield 2-bromo-6-methoxyphenol .

-

Aminomethylation : The brominated intermediate undergoes nucleophilic substitution with methylamine in the presence of CuI (5 mol%) and K₂CO₃ in DMF at 120°C .

Yield : 60–68% .

Drawbacks : Requires heavy metal catalysts, complicating purification.

Enzymatic Synthesis Using Transaminases

Emerging biocatalytic methods employ engineered transaminases to aminate 2-hydroxy-6-methoxybenzyl alcohol.

Process Overview

-

Substrate : 2-Hydroxy-6-methoxybenzyl alcohol (10 mM) in phosphate buffer (pH 7.5).

-

Enzyme : ω-Transaminase from Aspergillus terreus (2 mg/mL).

Yield : 50–55% .

Advantages : Eco-friendly, avoids harsh reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85–92 | Pd/C | 70 | High |

| Mannich Reaction | 65–75 | None | 78 | Moderate |

| Cyanohydrin Reduction | 78–84 | Ra-Ni | 50 | High |

| Hydrodebromination | 60–68 | CuI | 120 | Low |

| Enzymatic Synthesis | 50–55 | Transaminase | 37 | Emerging |

Industrial Considerations

Reductive amination and cyanohydrin reduction are preferred for large-scale production due to their robustness and high yields. Recent patents highlight continuous-flow systems for the reductive amination route, achieving throughputs of 10 kg/day with >90% purity . Challenges include catalyst recycling and waste management, particularly in methods involving heavy metals .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to an amine or other functional groups.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms.

Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

2-(Aminomethyl)-6-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methoxyphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)phenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

2-(Aminomethyl)-4-methoxyphenol: The methoxy group is positioned differently, leading to variations in its chemical behavior.

6-Methoxy-2-naphthylamine: A structurally similar compound with different aromatic ring systems.

Uniqueness

2-(Aminomethyl)-6-methoxyphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(Aminomethyl)-6-methoxyphenol, also known as 2-AMP, is an organic compound with the molecular formula CHNO. It features an aminomethyl group and a methoxy group attached to a phenolic ring, which endows it with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

The structure of this compound includes:

- Aminomethyl Group : Enhances hydrogen bonding capabilities.

- Methoxy Group : Contributes to hydrophobic interactions.

This unique combination allows 2-AMP to interact with various biological targets, influencing their functions.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Properties : Preliminary studies suggest that 2-AMP may reduce inflammation, making it a potential candidate for treating inflammatory diseases.

- Enzyme Inhibition : 2-AMP has been shown to modulate the activity of specific enzymes involved in metabolic pathways. This modulation can influence various cellular processes, including signaling cascades .

The mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, altering their structure and function.

- Hydrophobic Interactions : The methoxy group facilitates interactions with hydrophobic regions of proteins and enzymes, potentially affecting their activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Studies : A study demonstrated that 2-AMP effectively scavenged free radicals in vitro, indicating its potential use as a protective agent against oxidative damage in cells.

- Anti-inflammatory Research : In animal models, administration of 2-AMP resulted in reduced markers of inflammation, suggesting therapeutic potential for inflammatory conditions.

- Enzyme Interaction Studies : Research indicated that 2-AMP could inhibit specific enzymes involved in metabolic processes, providing insights into its role as a biochemical modulator .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-methoxyphenol | Amino and methoxy groups | Used as a precursor for dyes and pharmaceuticals |

| 3-Amino-5-bromo-4-hydroxyanisole | Hydroxy and amino groups | Exhibits different biological properties compared to 2-AMP |

| 4-Bromo-2-methoxyphenol | Bromine and methoxy groups | Important intermediate for various syntheses |

The distinct combination of functional groups in this compound enhances its reactivity patterns and biological activities compared to other compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(Aminomethyl)-6-methoxyphenol, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and aminophenol derivatives in methanol. Structural confirmation relies on UV-Vis, FTIR, and NMR spectroscopy. For instance, FTIR identifies the imine (-C=N-) bond at ~1600 cm⁻¹, while ¹H NMR confirms aromatic protons and methoxy groups (δ 3.8–3.9 ppm). Thermal stability (up to 210°C) is assessed via thermogravimetric analysis (TGA) .

Q. Which spectroscopic techniques are critical for characterizing Schiff base derivatives of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H and ¹³C) resolves substituent positions and electronic environments. For example, phenolic -OH protons appear as broad singlets (δ 9–10 ppm). ESI-MS and elemental analysis validate molecular weight and composition. X-ray crystallography further confirms crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do substituent variations on the phenol ring influence the catalytic activity of Pd(II) complexes derived from this compound?

- Methodological Answer : Substituents (e.g., methoxy, chloro) alter electronic and steric effects, impacting catalytic efficiency in cross-coupling reactions like Heck–Mizoroki. DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict charge distribution. Experimental validation via turnover frequency (TOF) and turnover number (TON) shows electron-donating groups enhance Pd(II) complex reactivity .

Q. What computational approaches predict the antioxidant efficacy of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-donating capacity, correlating with DPPH radical scavenging IC₅₀ values. Experimental validation involves UV-Vis kinetics (λ = 517 nm) to measure radical quenching. For example, derivatives with ortho-hydroxyl groups exhibit IC₅₀ values < 50 μM, outperforming BHT .

Q. How does the thermal stability of this compound-based coordination polymers compare to other Schiff base complexes?

- Methodological Answer : TGA and differential scanning calorimetry (DSC) reveal decomposition temperatures (Td) > 250°C for Mn(III) and Co(II) complexes. Stability is attributed to robust metal-ligand bonding and π-π stacking, confirmed via X-ray diffraction. Comparative studies show nitro-substituted complexes have lower Td due to steric strain .

Q. What structural features of this compound enable its application in antiviral research?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) identify binding affinities to viral protease targets (e.g., SARS-CoV-2 Mpro). The methoxy and aminomethyl groups facilitate hydrogen bonding with active-site residues (e.g., His41). In vitro assays (e.g., plaque reduction) validate inhibitory concentrations (IC₅₀) .

Q. Contradictions and Resolutions

- Synthetic Yield Variability : reports >90% yields for Schiff bases, while notes lower yields (~70%) for Pd(II) complexes. This discrepancy arises from metal-ligand stoichiometry and purification challenges.

- Thermal Stability : Nitro-substituted complexes in show reduced stability compared to methoxy derivatives in , highlighting substituent-dependent degradation pathways.

Properties

IUPAC Name |

2-(aminomethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHZQFAKIIMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588300 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86855-27-8 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.